molecular formula C16H14N2O B180847 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one CAS No. 4578-59-0

2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No. B180847
CAS RN: 4578-59-0
M. Wt: 250.29 g/mol
InChI Key: NUPJVFNTHQXDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DPPD and has a molecular formula of C17H14N2O. The compound has a pyridazine core that is substituted with two phenyl rings.

Mechanism Of Action

The mechanism of action of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one have been extensively studied in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one in lab experiments is its relatively simple synthesis method. The compound can be synthesized in moderate to good yields using readily available starting materials. Another advantage is its diverse range of potential therapeutic applications. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer the compound to animal models or to carry out certain assays.

Future Directions

There are several future directions for the study of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one. One area of research is the development of more efficient synthesis methods for the compound. Another area is the investigation of the compound's potential use in combination therapies for cancer and other diseases. Additionally, there is a need for further studies on the compound's mechanism of action and its potential side effects. Overall, 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one is a promising compound that has the potential to be developed into a novel therapeutic agent for a variety of diseases.

Synthesis Methods

The synthesis of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one involves the condensation of 2-aminopyridine and benzil in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained in moderate to good yields. The compound can be purified by recrystallization from an appropriate solvent.

Scientific Research Applications

2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anticancer, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

4578-59-0

Product Name

2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2,6-diphenyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C16H14N2O/c19-16-12-11-15(13-7-3-1-4-8-13)17-18(16)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

NUPJVFNTHQXDSZ-UHFFFAOYSA-N

SMILES

C1CC(=O)N(N=C1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(=O)N(N=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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